

Cycloheptanecarbaldehyde: Structural Dynamics, Synthesis, and Reactivity Profile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *1-(But-3-yn-1-yl)cycloheptane-1-carbaldehyde*

Cat. No.: B13252603

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Executive Summary

Cycloheptanecarbaldehyde (CAS: 4277-29-6), also known as formylcycloheptane, is a saturated alicyclic aldehyde characterized by a seven-membered carbocyclic ring bearing a formyl group.^[1] Unlike its six-membered analog (cyclohexanecarbaldehyde), the cycloheptane ring exhibits unique conformational fluxionality (pseudorotation), which influences the steric environment around the carbonyl center. This compound serves as a critical C8 building block in the synthesis of pharmaceuticals, particularly for introducing lipophilic cycloheptyl motifs into bioactive scaffolds (e.g., enzyme inhibitors, GPCR ligands).

Structural Dynamics and Conformational Analysis

The seven-membered ring of cycloheptanecarbaldehyde does not exist in a rigid chair conformation like cyclohexane. Instead, it undergoes rapid pseudorotation between twist-chair (TC) and twist-boat (TB) conformers.

- **Steric Implications:** The formyl group (-CHO) prefers the equatorial position to minimize transannular interactions (Prelog strain) common in medium-sized rings.

- **Reactivity Impact:** The flexibility of the ring allows the carbonyl carbon to adopt conformations that are sterically accessible to nucleophiles, often resulting in higher reaction rates compared to sterically locked cyclohexyl analogs.

Physical and Chemical Characterization[2][3][4][5] [6][7]

Table 1: Physicochemical Properties

Property	Value / Description	Source
IUPAC Name	Cycloheptanecarbaldehyde	PubChem
CAS Number	4277-29-6	ChemicalBook
Molecular Formula	C	
	H	
	O	
Molecular Weight	126.20 g/mol	
Appearance	Colorless to pale yellow liquid	Sigma-Aldrich
Boiling Point	187 °C (at 757 mmHg)	ChemicalBook
Density	0.97 g/mL (at 25 °C)	ChemicalBook
Refractive Index	(Predicted)	Based on homologues
Solubility	Insoluble in water; Soluble in DCM, THF, Et O, EtOH	
Flash Point	Flammable Liquid (Approx. 50–60 °C)*	Est. from homologues

*Note: While specific flash point data varies by vendor (some SDS cite values as low as 6°C, likely for solutions), the boiling point of 187°C suggests a flash point in the 50–60°C range. Treat as a Flammable Liquid (Category 3).

Spectroscopic Signature

- ¹H NMR (CDCl₃, 400 MHz):
 - 9.6–9.8 ppm (1H, d, Hz, -CHO).
 - 2.3–2.4 ppm (1H, m, -CH).
 - 1.4–1.9 ppm (12H, m, Ring -CH - envelope).
- ¹³C NMR (CDCl₃, 100 MHz):
 - ~205 ppm (C=O).
 - ~51 ppm (-C).
 - ~26–30 ppm (Ring carbons).
- IR Spectroscopy:
 - Strong absorption at 1720–1730 cm (C=O stretch).
 - Fermi resonance bands at 2700–2800 cm (C-H aldehyde stretch).

Synthetic Routes and Production

The synthesis of cycloheptanecarbaldehyde is typically achieved through homologation of cycloheptanone or oxidation of cycloheptylmethanol. The homologation route is preferred for building carbon frameworks from readily available ketones.

Protocol A: Wittig Homologation (One-Carbon Extension)

This method converts cycloheptanone to the aldehyde via an enol ether intermediate.

Step-by-Step Methodology:

- **Reagent Preparation:** Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equiv) in anhydrous THF under nitrogen.
- **Ylide Formation:** Cool to 0°C and add Potassium tert-butoxide (KOtBu, 1.2 equiv) dropwise. Stir for 30 min to generate the red-orange ylide.
- **Addition:** Add cycloheptanone (1.0 equiv) dropwise. Warm to room temperature and stir for 2–4 hours.
- **Workup:** Quench with saturated NH

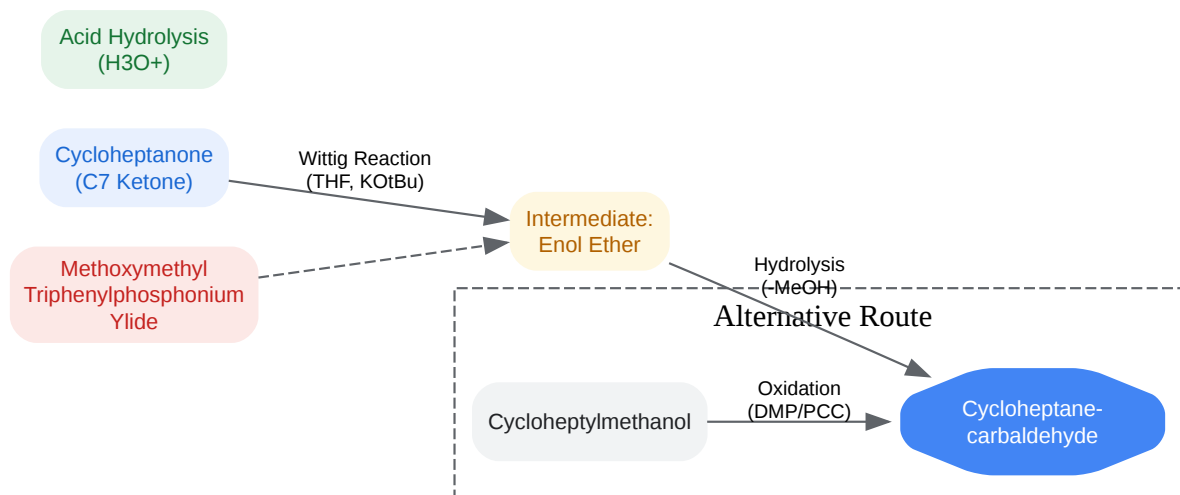
Cl. Extract with diethyl ether. The product is the enol ether (1-(methoxymethylene)cycloheptane).

- **Hydrolysis:** Dissolve the crude enol ether in THF/H
- **O.** Add catalytic HCl or formic acid. Stir at reflux for 1 hour to release the aldehyde.
- **Purification:** Neutralize, extract with DCM, and purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).

Protocol B: Oxidation of Cycloheptylmethanol

- **Precursor:** Reduce cycloheptanecarboxylic acid (or ester) with LiAlH
- to yield cycloheptylmethanol.

- Oxidation: Treat the alcohol with Dess-Martin Periodinane (DMP) or PCC in DCM at 0°C to avoid over-oxidation to the acid.



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Figure 1: Synthetic pathways for Cycloheptanecarbaldehyde via Wittig homologation (primary) and alcohol oxidation (secondary).

Chemical Reactivity Profile

The reactivity of cycloheptanecarbaldehyde is dominated by the electrophilic carbonyl group and the acidic

-proton.

Nucleophilic Addition

- Grignard/Organolithium: Reacts rapidly with R-MgX or R-Li to form secondary alcohols. The 7-membered ring provides moderate steric bulk, often leading to high diastereoselectivity if chiral auxiliaries are used.
- Reductive Amination: Condenses with primary/secondary amines to form imines/enamines, which are reduced (e.g., NaBH(OAc))

) to amines. This is a key reaction in medicinal chemistry for appending the cycloheptyl group to nitrogen heterocycles.

Alpha-Functionalization

- Enolization: The

-proton is removable with bases (LDA, NaH), generating an enolate. However, the flexibility of the ring can make regio- and stereocontrol of subsequent alkylations challenging compared to cyclohexane systems.

Oxidation/Reduction

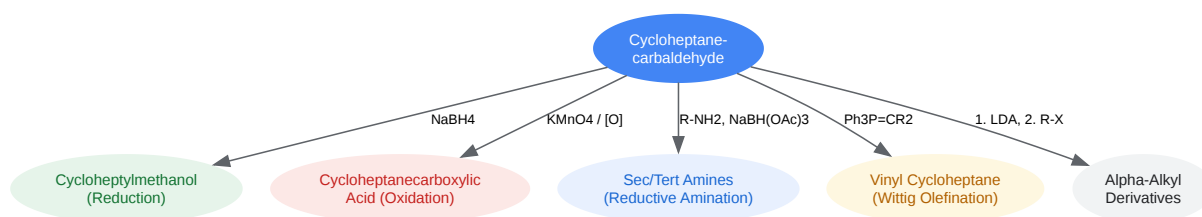
- Oxidation: Readily oxidized to cycloheptanecarboxylic acid by air (autoxidation) or oxidants (KMnO

, NaClO

).

- Reduction: Reduced to cycloheptylmethanol by NaBH

.



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Figure 2: Reactivity network demonstrating the versatility of cycloheptanecarbaldehyde as a divergent intermediate.^{[2][3][4]}

Safety and Handling

- **Flammability:** Classified as a Flammable Liquid. Keep away from heat, sparks, and open flames.[5] Ground container and receiving equipment.
- **Storage:** Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation; prolonged storage without a seal can lead to acid formation (white solid precipitate).
- **Health Hazards:** Causes skin irritation (H315) and serious eye irritation (H319). Use chemical resistant gloves (Nitrile) and safety goggles.

References

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